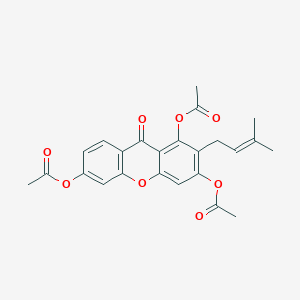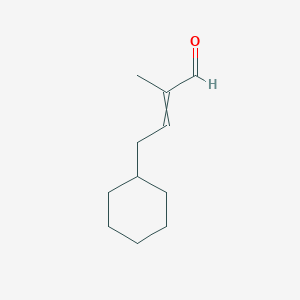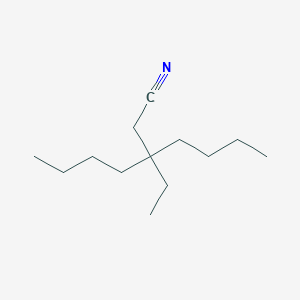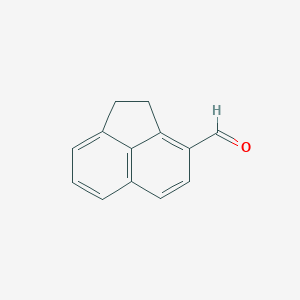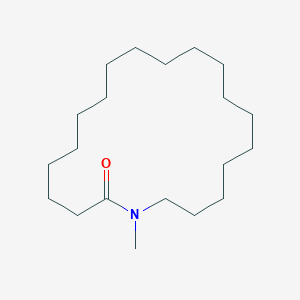
1-Methyl-1-azacycloicosan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-azacycloicosan-2-one is a cyclic organic compound with a molecular formula of C₁₉H₃₇NO. It belongs to the class of lactams, which are cyclic amides. This compound is characterized by a 20-membered ring structure, which includes a nitrogen atom and a carbonyl group. The presence of the nitrogen atom in the ring classifies it as an azacycloalkane.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azacycloicosan-2-one can be synthesized through various methods. One common approach involves the cyclization of a linear precursor containing an amine and a carboxylic acid group. The cyclization reaction typically requires a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the lactam ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to achieve the necessary conditions for cyclization. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-azacycloicosan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-Methyl-1-azacycloicosan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-azacycloicosan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1-azacyclododecan-2-one: A smaller ring analog with similar chemical properties.
1-Methyl-1-azacyclohexan-2-one: A six-membered ring analog with different reactivity due to ring strain.
1-Methyl-1-azacyclooctan-2-one: An eight-membered ring analog with intermediate properties.
Uniqueness: 1-Methyl-1-azacycloicosan-2-one is unique due to its large ring size, which imparts distinct chemical and physical properties. The 20-membered ring structure allows for greater flexibility and the potential to interact with larger biological molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
92362-55-5 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-methyl-azacycloicosan-2-one |
InChI |
InChI=1S/C20H39NO/c1-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(21)22/h2-19H2,1H3 |
InChI Key |
AZOBDZNRVYHQMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCCCCCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


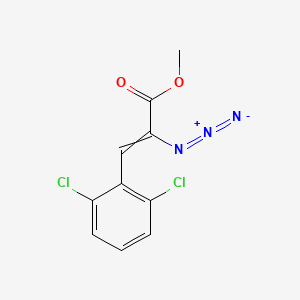
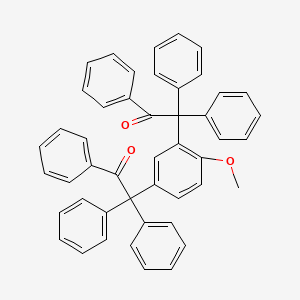


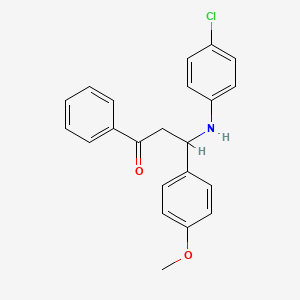
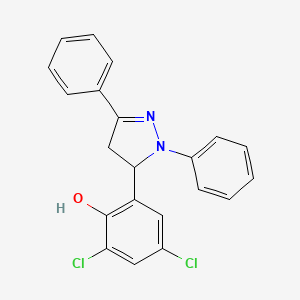
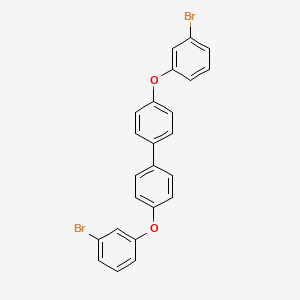
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
